molecular formula C5H4BrNOS B1653184 1-(4-Bromo-isothiazol-5-yl)-ethanone CAS No. 1780693-60-8

1-(4-Bromo-isothiazol-5-yl)-ethanone

Cat. No. B1653184
CAS RN: 1780693-60-8
M. Wt: 206.06
InChI Key: BEEDUSXMYDFQDF-UHFFFAOYSA-N
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Description

1-(4-Bromo-isothiazol-5-yl)-ethanone, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its broad-spectrum antimicrobial properties. BIT is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products. In

Mechanism of Action

1-(4-Bromo-isothiazol-5-yl)-ethanone acts by disrupting the cell membrane of microorganisms, leading to cell death. It is believed that 1-(4-Bromo-isothiazol-5-yl)-ethanone interacts with the lipids in the cell membrane, causing the membrane to become more permeable. This leads to the leakage of intracellular components and ultimately cell death.
Biochemical and Physiological Effects
1-(4-Bromo-isothiazol-5-yl)-ethanone has been shown to be non-toxic to humans and animals at low concentrations. However, at high concentrations, it can cause skin irritation and respiratory distress. 1-(4-Bromo-isothiazol-5-yl)-ethanone has also been shown to have low environmental toxicity.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-isothiazol-5-yl)-ethanone has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively inexpensive compared to other antimicrobial agents. However, 1-(4-Bromo-isothiazol-5-yl)-ethanone has some limitations. It has a narrow pH range for optimal activity, and its efficacy can be affected by the presence of other compounds.

Future Directions

There are several future directions for research on 1-(4-Bromo-isothiazol-5-yl)-ethanone. One area of interest is the development of new 1-(4-Bromo-isothiazol-5-yl)-ethanone derivatives with improved antimicrobial activity and broader spectrum of activity. Another area of interest is the use of 1-(4-Bromo-isothiazol-5-yl)-ethanone in combination with other antimicrobial agents to enhance efficacy. Additionally, there is a need for further research on the environmental impact of 1-(4-Bromo-isothiazol-5-yl)-ethanone and its potential for bioaccumulation in aquatic ecosystems.
Conclusion
In conclusion, 1-(4-Bromo-isothiazol-5-yl)-ethanone (1-(4-Bromo-isothiazol-5-yl)-ethanone) is a chemical compound with broad-spectrum antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. 1-(4-Bromo-isothiazol-5-yl)-ethanone acts by disrupting the cell membrane of microorganisms, leading to cell death. It has several advantages for lab experiments, including stability and low cost. However, it also has some limitations, including a narrow pH range for optimal activity. There are several future directions for research on 1-(4-Bromo-isothiazol-5-yl)-ethanone, including the development of new derivatives and further investigation of its environmental impact.

Scientific Research Applications

1-(4-Bromo-isothiazol-5-yl)-ethanone has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. 1-(4-Bromo-isothiazol-5-yl)-ethanone has been used as a preservative in various products, including paints, adhesives, and personal care products. It has also been used as a disinfectant in water treatment and medical applications.

properties

IUPAC Name

1-(4-bromo-1,2-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-7-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDUSXMYDFQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285364
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780693-60-8
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780693-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-bromo-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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